molecular formula C21H23NO2 B2713107 [1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 343374-85-6

[1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

Cat. No. B2713107
CAS RN: 343374-85-6
M. Wt: 321.42
InChI Key: DHOWIUDKAWCXFP-UHFFFAOYSA-N
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Description

“1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-ylmethanone” is a chemical compound with the molecular formula C21H23NO2 . It has a molecular weight of 321.41 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 473.0±45.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its predicted acidity coefficient (pKa) is 7.58±0.60 .

Scientific Research Applications

Environmental Fate and Toxicity of Parabens

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, sharing structural similarities with the provided chemical through their benzoyl and phenyl groups, are widely used as preservatives and have been extensively studied for their environmental fate and toxicity. These compounds, including methylparaben and propylparaben, are frequently detected in aquatic environments, where they exhibit weak endocrine-disrupting effects. Despite wastewater treatments effectively reducing their concentrations, parabens persist in the environment, raising concerns about their ecological impact and the need for monitoring their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation

Degradation of Acetaminophen by Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a set of techniques used for the degradation of recalcitrant organic pollutants, providing insights into potential applications for the degradation of complex organic chemicals, including compounds structurally related to the provided chemical. These processes involve generating highly reactive species capable of degrading persistent organic pollutants into less harmful substances, highlighting the potential for the chemical's involvement in environmental remediation technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical and Forensic Applications

Analytical Techniques for Pyrrolidinophenone Derivatives in Biological Fluids

The chemical's structural features suggest potential applications in the development of analytical and forensic methodologies, particularly for compounds with pyrrolidine rings, such as synthetic cathinones. Techniques involving enzymatic hydrolysis followed by solid-phase extraction offer low detection limits, highlighting the importance of developing sensitive and specific analytical methods for monitoring the presence of such compounds in biological matrices (Synbulatov, Voronin, & Voronina, 2019).

Chemosensors Development

Fluorescent Chemosensors Based on Diformylphenol

The development of chemosensors for detecting metal ions, anions, and neutral molecules showcases the potential for utilizing the provided chemical in the synthesis of novel sensing materials. These chemosensors operate through mechanisms that could be analogous to the reactive sites within the compound , suggesting its use in creating sensitive and selective detection systems for environmental monitoring and analytical chemistry (Roy, 2021).

properties

IUPAC Name

[1-methyl-4-(4-methylbenzoyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-14-4-8-16(9-5-14)20(23)18-12-22(3)13-19(18)21(24)17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOWIUDKAWCXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(CC2C(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

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